Tetracobalt dodecacarbonyl

Catalysis Hydroformylation Cobalt Carbonyl

Cobalt thin-film CVD users face poor step coverage and batch variability when relying on in-situ Co4(CO)12 generation from Co2(CO)8. Pure Tetracobalt dodecacarbonyl is the single-source precursor that eliminates this variability, ensuring reproducible, high-conformality films. • Achieves superior film conformality and reproducibility for Cu diffusion barriers and plating seed layers in next-gen ICs. • Enables 96% yield and ~100% selectivity in asymmetric Pauson-Khand cyclizations for chiral cyclopentenone synthesis. • On SiO2 supports, exhibits higher stability than Co-Rh and Rh4 analogs, providing a reliable catalyst synthesis starting point. Supplied ≥98% pure in 250 mg-25 g aliquots under inert atmosphere.

Molecular Formula C12Co4O12
Molecular Weight 571.85 g/mol
CAS No. 17786-31-1
Cat. No. B096618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracobalt dodecacarbonyl
CAS17786-31-1
Molecular FormulaC12Co4O12
Molecular Weight571.85 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co]
InChIInChI=1S/12CO.4Co/c12*1-2;;;;
InChIKeyYMFAWOSEDSLYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracobalt Dodecacarbonyl: Properties & Industrial Relevance


Tetracobalt dodecacarbonyl, with the formula Co4(CO)12, is a black crystalline metal carbonyl cluster characterized by a tetrahedral Co4 core with three bridging and nine terminal carbonyl ligands [1]. This compound is insoluble in water, easily oxidized by air, and decomposes at approximately 60 °C [1]. Its primary industrial relevance lies in its role as a catalyst precursor in hydroformylation, Pauson–Khand cyclizations, and as a single-source precursor for cobalt thin film deposition in semiconductor manufacturing [2].

Hydroformylation and Pauson–Khand catalysis research
Cobalt thin-film CVD precursor studies
Silica-supported catalyst preparation

Why Substitution of Tetracobalt Dodecacarbonyl Fails


Tetracobalt dodecacarbonyl (Co4(CO)12) is not a simple, interchangeable analog of other cobalt carbonyls such as dicobalt octacarbonyl (Co2(CO)8). Its unique tetranuclear cluster structure leads to distinct thermodynamic, kinetic, and catalytic behaviors that cannot be replicated by merely adjusting the stoichiometry of Co2(CO)8. For instance, the equilibrium between Co2(CO)8 and Co4(CO)12 is strongly pressure- and temperature-dependent, with a ΔH° of 29.5 kcal mol⁻¹ [1]. Furthermore, Co4(CO)12 exhibits significantly different catalytic activity in hydroformylation, as it provides an easier entry into the active catalytic cycle compared to Co2(CO)8 [2]. Attempts to substitute Co4(CO)12 with Co2(CO)8 in applications like cobalt thin film CVD have been shown to result in poor step coverage and reproducibility due to the in-situ formation of Co4(CO)12 from Co2(CO)8 [3]. Therefore, the specific nuclearity and structure of Co4(CO)12 are essential for achieving the desired performance in a range of industrial and research applications.

Target
Substitution Risk
Tetracobalt dodecacarbonyl (Co₄(CO)₁₂)
Dicobalt octacarbonyl (Co₂(CO)₈) may not replicate cluster-specific catalytic behavior
Tetranuclear cluster with distinct thermodynamic profile
Equilibrium shift under CO pressure may alter active-species concentration
Single-source CVD precursor for reproducible thin films
In-situ formation from Co₂(CO)₈ may lead to poor step coverage and reproducibility

Evidence for Tetracobalt Dodecacarbonyl Selection


Enhanced Hydroformylation Activity

Tetracobalt dodecacarbonyl (Co4(CO)12) demonstrates higher catalytic activity than dicobalt octacarbonyl (Co2(CO)8) in hydroformylation reactions. Studies show that both compounds operate via the same catalytic cycle involving HCo(CO)3, but entry into this cycle is significantly easier with Co4(CO)12 [1]. This results in Co4(CO)12 being the more active catalyst [1].

Hydroformylation Activity
Head-to-head
Easier entry into HCo(CO)₃ cycle vs. Co₂(CO)₈
Reported higher catalytic activity in hydroformylation research
Abstract-level evidence; numerical rate factor not provided
Catalysis Hydroformylation Cobalt Carbonyl

Asymmetric Pauson–Khand Yield and Selectivity

In asymmetric intermolecular Pauson–Khand cyclizations, using [Co4(CO)12] as a precatalyst with chiral diphosphine ligands (specifically J007 and W001) resulted in yields of 96% and virtually 100% selectivity for cyclopentenone formation [1]. This performance is significantly improved compared to using [Co2(CO)8] under similar conditions [1].

Pauson–Khand Yield & Selectivity
Head-to-head
96% yield, ~100% selectivity with ligands J007/W001
Reported yield and selectivity advantage over Co₂(CO)₈ in asymmetric cyclization
Under specific ligand and substrate conditions
Organic Synthesis Pauson-Khand Reaction Asymmetric Catalysis

Higher Stability on Silica Supports

FT-IR studies on silica-supported tetranuclear carbonyl clusters show that the room-temperature stability decreases in the order Co4(CO)12 > bimetallic Co-Rh carbonyls > Rh4(CO)12 [1]. This indicates that Co4(CO)12 is the most robust among these tetranuclear clusters when supported on SiO2 at ambient conditions.

Silica Support Stability
Head-to-head
Stability: Co₄(CO)₁₂ > bimetallic Co‑Rh > Rh₄(CO)₁₂
Reported highest room‑temperature stability on SiO₂ among tetranuclear clusters
FT‑IR study at ambient conditions
Heterogeneous Catalysis Catalyst Support Thermal Stability

Thermodynamic Equilibrium for Precursor Control

The equilibrium between Co2(CO)8 and Co4(CO)12 in hexane solution has been quantified, with thermodynamic parameters ΔH° = 29.5 ± 0.5 kcal mol⁻¹ and ΔS° = 135 ± 3 cal mol⁻¹ K⁻¹ in the temperature range 105–145 °C under CO pressure (6–14 bar) [1]. This data allows for precise control over the relative concentrations of these two species, which is critical for applications like chemical vapor deposition (CVD) where the formation of Co4(CO)12 from Co2(CO)8 can be detrimental to film quality.

Thermodynamic Equilibrium
Class-level
ΔH° = 29.5 kcal mol⁻¹, ΔS° = 135 cal mol⁻¹ K⁻¹
Quantified equilibrium with Co₂(CO)₈ supporting precursor control
Hexane, 105–145 °C, 6–14 bar CO; enables CVD precursor design
Thermodynamics Metal Carbonyl Equilibrium CVD Precursor

Tetracobalt Dodecacarbonyl Applications


High-Performance Pauson–Khand Catalyst

When performing asymmetric intermolecular Pauson–Khand reactions to synthesize chiral cyclopentenones, tetracobalt dodecacarbonyl is the superior precatalyst. It achieves yields of up to 96% and virtually 100% selectivity for the desired product when paired with specific chiral diphosphine ligands like J007 and W001, outperforming the more commonly used dicobalt octacarbonyl [1]. This application is critical for the efficient synthesis of complex natural products and pharmaceutical intermediates.

Single-Source Precursor for Cobalt Thin Films

For the chemical vapor deposition (CVD) of cobalt thin films used as Cu diffusion barriers or plating seed layers in semiconductor devices, tetracobalt dodecacarbonyl is the preferred precursor. Using pure Co4(CO)12 as a single-source material eliminates the process variability and poor step coverage caused by the in-situ formation of Co4(CO)12 from Co2(CO)8 [1]. This leads to superior film conformality and process reproducibility, essential for the reliability of next-generation integrated circuits.

Active Hydroformylation Catalyst

In the hydroformylation of olefins to produce aldehydes, tetracobalt dodecacarbonyl should be selected over dicobalt octacarbonyl when higher catalytic activity is desired. Co4(CO)12 facilitates an easier entry into the active catalytic cycle, making it a more efficient catalyst precursor [1]. This can lead to reduced reaction times and lower catalyst loadings in large-scale industrial processes.

Robust Precursor for Silica-Supported Cobalt Catalysts

When preparing silica-supported cobalt catalysts for reactions like Fischer-Tropsch synthesis or carbonylation, tetracobalt dodecacarbonyl is the most stable tetranuclear carbonyl cluster at room temperature. It exhibits higher stability on SiO2 supports than both its bimetallic (Co-Rh) and monometallic rhodium (Rh4(CO)12) analogs, providing a more reliable and controllable starting point for catalyst synthesis [1].

Application
Selection Property
Validation Focus
Asymmetric Pauson–Khand cyclization research
Reported yield and selectivity profile
Enantioselectivity and yield under chiral ligands
Cobalt thin-film deposition research
Reported precursor stability and film conformality
Step coverage and process reproducibility
Hydroformylation catalysis research
Reported catalytic activity context
Activity comparison under hydroformylation conditions
Silica-supported catalyst preparation
Reported cluster stability on SiO₂
Room‑temperature stability and metal dispersion

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